molecular formula C12H19NO B1526841 Ethyl(1-methoxy-3-phenylpropan-2-yl)amine CAS No. 1250109-39-7

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine

Cat. No. B1526841
M. Wt: 193.28 g/mol
InChI Key: PAIXOQYORTYERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, also known as N-ethyl-1-methoxy-3-phenyl-2-propanamine, is a chemical compound with the CAS Number: 1250109-39-7 . It has a molecular weight of 193.29 and its molecular formula is C12H19NO . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is 1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Chemical Reactions Analysis

Amines, such as Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, are known to act as nucleophiles . They can react with halogenoalkanes (haloalkanes or alkyl halides), acyl chlorides (acid chlorides), and acid anhydrides . These reactions involve the lone pair of electrons on the nitrogen atom of the amine being attracted to a positive or slightly positive part of another molecule or ion .


Physical And Chemical Properties Analysis

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine is a liquid at room temperature . It has a molecular weight of 193.29 and its molecular formula is C12H19NO .

Scientific Research Applications

Molecular Basis for Enhanced Reactions

  • The application of ethyl methoxyacetate in lipase-catalyzed reactions has shown significant improvements in reaction rates for the aminolysis of related compounds. A molecular-modeling study suggested that an interaction between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key to the rate enhancement observed in these reactions, highlighting its potential in enhancing enzymatic processes (Cammenberg, Hult, & Park, 2006).

Optically Active Amines via Lipase-Catalyzed Methoxyacetylation

  • A method for resolving racemic amines using ethylmethoxyacetate as the acylating agent in a lipase-catalyzed reaction has been developed, showcasing a novel process characterized by excellent yields and selectivity with minimal enzyme use. This process underscores the utility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in synthesizing optically active amines, crucial for various pharmaceutical and chemical syntheses (Balkenhohl, Ditrich, Hauer, & Ladner, 1997).

Reductive Monoalkylation of Nitro Aryls

  • Research into the reductive monoalkylation of nitro aryls has uncovered that reactions conducted in ethanol and methanol yield significant amounts of the corresponding secondary amines. This finding indicates the versatility of ethyl(1-methoxy-3-phenylpropan-2-yl)amine in facilitating the formation of secondary amines under specific conditions, potentially useful in synthetic organic chemistry (Sydnes, Kuse, & Isobe, 2008).

Catalytic Amination of Alcohols

  • The catalytic amination of alcohols over silica-supported nickel catalysts has been explored, with 1-methoxy-2-propanol amination yielding high selectivity for the desired product, 2-amino-1-methoxypropane. This research demonstrates the compound's potential in catalytic amination processes, contributing to the development of efficient methods for amine production (Bassili & Baiker, 1990).

Dynamic Kinetic Resolution of Primary Amines

  • A practical procedure for the dynamic kinetic resolution of primary amines employing a palladium nanocatalyst for racemization and a commercial lipase for resolution has been established. This method efficiently resolves primary amines and amino acid amides with high yields and enantiomeric excesses, showcasing the compound's relevance in dynamic kinetic resolution techniques (Kim, Kim, Han, Choi, & Park, 2007).

Safety And Hazards

The safety information for Ethyl(1-methoxy-3-phenylpropan-2-yl)amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-ethyl-1-methoxy-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXOQYORTYERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
Ethyl(1-methoxy-3-phenylpropan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.